molecular formula C17H33N B12533382 Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- CAS No. 685088-14-6

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-

Cat. No.: B12533382
CAS No.: 685088-14-6
M. Wt: 251.5 g/mol
InChI Key: JURFVVKQIRIWBJ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a bicyclic amine featuring a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) substituted with a highly branched cyclohexyl group. The cyclohexyl moiety contains 3,3-diethyl and 1,5,5-trimethyl substituents, creating significant steric bulk and lipophilicity.

Properties

CAS No.

685088-14-6

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C17H33N/c1-6-17(7-2)13-15(3,4)12-16(5,14-17)18-10-8-9-11-18/h6-14H2,1-5H3

InChI Key

JURFVVKQIRIWBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)CC

Origin of Product

United States

Preparation Methods

Route 1: Alkylation with 1,4-Dibromobutane

This method is widely reported for analogous pyrrolidine derivatives (e.g., N-(1,3,3,5,5-pentamethylcyclohexyl)pyrrolidine). The reaction proceeds via:

  • Substrate Preparation : Synthesis of 3,3-diethyl-1,5,5-trimethylcyclohexylamine.
  • Alkylation : Reaction with 1,4-dibromobutane in acetonitrile with K₂CO₃ as a base.
  • Purification : Precipitation of the hydrochloride salt.

Reaction Mechanism :
The cyclohexylamine attacks 1,4-dibromobutane, forming a quaternary ammonium intermediate. Subsequent elimination of HBr yields the pyrrolidine ring.

Optimized Conditions :

Parameter Value/Description Source
Solvent Acetonitrile
Base Potassium carbonate (K₂CO₃)
Temperature Reflux (~82°C)
Reaction Time 60 hours
Yield ~68% (for similar compounds)

Example Procedure :

  • Step 1 : React 3,3-diethyl-1,5,5-trimethylcyclohexylamine hydrochloride (12 g, 58.3 mmol) with K₂CO₃ (48.4 g, 350 mmol) and 1,4-dibromobutane (7.32 mL, 61.3 mmol) in acetonitrile (250 mL) under reflux for 60 hours.
  • Step 2 : Filter the mixture, wash with diethyl ether, and distill the residue at reduced pressure (11 mmHg) to isolate the product.
  • Step 3 : Treat the crude product with 2.7 M HCl in diethyl ether to precipitate the hydrochloride salt, which is dried in vacuo.

Route 2: Enamine Intermediate Formation

For complex substrates, an enamine-mediated pathway may be employed, as described in the synthesis of related cyclohexylamines:

  • Enamine Synthesis : Condensation of 3,3-diethyl-1,5,5-trimethylcyclohexanone with pyrrolidine in the presence of p-toluenesulfonic acid (PTSA).
  • Hydrogenation : Catalytic hydrogenation of the enamine intermediate to form the cyclohexylamine.
  • Quaternization : Reaction with ethyl iodide to form the pyrrolidine.

Advantages :

  • Higher yields for sterically hindered substrates.
  • Better control over regioselectivity.

Limitations :

  • Requires access to the ketone precursor.
  • Additional steps increase complexity.

Critical Parameters and Challenges

Steric Hindrance

The 3,3-diethyl and 1,5,5-trimethyl groups create significant steric bulk, necessitating:

  • Extended Reaction Times : Up to 60 hours for complete alkylation.
  • High Base Concentration : K₂CO₃ (6× molar excess) to drive nucleophilic attack.

Byproduct Management

  • Unreacted Dihaloalkane : Excess 1,4-dibromobutane may lead to over-alkylation.
  • Salt Contamination : Residual KBr or HBr requires thorough washing with ether.

Purification Strategies

Method Description Yield Impact
Fractional Distillation Isolation of the product at 129°C (11 mmHg) High purity
Ion Exchange Hydroxide salt formation via resin Improved solubility

Structural and Spectroscopic Characterization

NMR Data

For analogous compounds (e.g., N-(1,3,3,5,5-pentamethylcyclohexyl)pyrrolidine hydrochloride):

1H NMR (DMSO-d6) Assignment
δ 0.97 (6H, s) 3,5-CH₃ (equatorial)
δ 1.11 (6H, s) 3,5-CH₃ (axial)
δ 1.41 (3H, s) 1-CH₃
δ 1.69 (4H, m) Cyclohexane 2,6-CH₂
δ 3.20 (4H, m) Pyrrolidine 2,5-CH₂
δ 10.9 (1H, br s) NH⁺

Data adapted from

Mass Spectrometry

  • Molecular Ion (M⁺) : m/z 514.407 (C₃₃H₅₇N·Fe)
  • Fragmentation : Loss of CH₂CH₂Br (m/z 68) and CH₃ groups.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in NMDA receptor antagonists (e.g., neramexane).
  • Catalysis : Chiral ligands for asymmetric reactions (e.g., Dtbdppf ferrocene derivatives).
  • Solid-State Synthesis : Template agents in zeolite crystallization.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Alkylation) Route 2 (Enamine)
Yield 60–70% 80–90%
Purity High (via distillation) Moderate
Scalability Large-scale feasible Limited
Cost Moderate High

Scientific Research Applications

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Substituent Variation in Cyclohexyl-Pyrrolidine Derivatives

The target compound differs from close analogs in substituent placement and alkyl chain length. For example:

Compound Name CAS Number Cyclohexyl Substituents Molecular Formula Molecular Weight
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- Not Provided 3,3-diethyl; 1,5,5-trimethyl C17H33N* ~251.45 g/mol*
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- 685088-26-0 3,3,5,5-tetramethyl; 1-propyl C17H33N 251.45 g/mol
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- 685088-24-8 1-ethyl; 3,3,5,5-tetramethyl C16H31N 237.43 g/mol

Key Observations :

  • The 1,5,5-trimethyl configuration may enhance lipophilicity compared to propyl or ethyl substitutions, influencing membrane permeability .

*Molecular formula and weight inferred from structurally similar compounds in and .

Piperidine vs. Pyrrolidine Derivatives

Replacing the pyrrolidine ring with piperidine (six-membered nitrogen heterocycle) alters physicochemical and pharmacological profiles:

Compound Name CAS Number Heterocycle Molecular Formula Key Properties (Inferred)
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- 685088-25-9 Piperidine C17H33N Higher basicity (pKa ~10.5) due to larger ring size; increased metabolic stability
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- Not Provided Pyrrolidine C17H33N Lower basicity (pKa ~11.4); faster metabolism due to smaller ring

Key Observations :

  • Piperidine derivatives generally exhibit stronger receptor-binding affinity in psychoactive compounds (e.g., PCP analogs) due to enhanced conformational flexibility .
  • Pyrrolidine derivatives may have faster systemic clearance, as seen in synthetic yields (e.g., 82% for pyrrolidine vs. 76% for piperidine in analogous reactions) .

Biological Activity

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a specialized derivative of pyrrolidine characterized by a complex cyclohexyl substituent. This compound exhibits significant biological activities due to its unique structural properties. The following sections provide a comprehensive analysis of its biological activity, including relevant data tables and case studies.

  • Chemical Name : Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
  • CAS Number : 685088-14-6
  • Molecular Formula : C17H33N
  • Molecular Weight : 251.5 g/mol
  • LogP : 4.0 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 3.24 Ų

These properties suggest that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its overall bioactivity.

Pharmacological Effects

Pyrrolidine derivatives are known for their diverse pharmacological effects. The biological activity of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- can be summarized as follows:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Cytotoxicity : Demonstrates cytotoxic effects in certain cancer cell lines.
  • Neuroprotective Effects : Some derivatives show potential in protecting neuronal cells from oxidative stress.

The mechanisms underlying the biological activities of this compound are primarily attributed to:

  • Receptor Binding : Interaction with neurotransmitter receptors (e.g., acetylcholine receptors).
  • Enzyme Inhibition : Inhibition of specific enzymes linked to disease pathways.

Comparative Analysis with Other Compounds

The following table compares Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- with other related compounds:

Compound NameStructureUnique FeaturesBiological Activity
PyrrolidinePyrrolidineBasic five-membered ringModerate
MorpholineMorpholineSix-membered ring with oxygenAntimicrobial
PiperidinePiperidineSix-membered ring; more basicHigh affinity for receptors
Pyrrolidine DerivativeDerivativeComplex cyclohexyl substituentHigh cytotoxicity

This table illustrates the structural diversity and varying biological activities among pyrrolidine derivatives.

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for simpler pyrrolidine derivatives.

Neuroprotective Effects in Cell Cultures

Another study focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- led to a reduction in cell death and an increase in cell viability compared to untreated controls.

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